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Compound of Interest

Methyl Piperazine-2-carboxylate
Dihydrochloride

Cat. No.: B038036

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for Methyl Piperazine-2-carboxylate Dihydrochloride. Due to the limited availability of
published experimental spectra for this specific salt, this document presents a detailed analysis
based on the known spectroscopic behavior of its constituent functional groups and related
piperazine derivatives. The information herein is intended to serve as a valuable resource for
the identification, characterization, and quality control of this compound in a research and
development setting.

Chemical Structure and Properties

o |[UPAC Name: methyl piperazine-2-carboxylate;dihydrochloride
e Molecular Formula: CeéH14CI2N202

e Molecular Weight: 217.09 g/mol [1]

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of Methyl Piperazine-
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2-carboxylate Dihydrochloride. These predictions are derived from the analysis of structurally
similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectroscopic Data

Chemical Shift o Number of ]
Multiplicity Assignment Notes
(d) ppm Protons

Singlet for the
~3.8 S 3H -OCHs methyl ester

protons.

Triplet for the
proton at the
chiral center,
~4.5 t 1H H-2 coupled to the
adjacent
methylene

protons.

Complex
multiplet for the
methylene
~3.4-3.7 m 4H H-3, H-5 .
protons adjacent
to the nitrogen

atoms.

Multiplet for the

methylene
~3.1-3.3 m 2H H-6 protons adjacent

to the secondary

amine.

Broad singlet for
the protonated

~9.0-11.0 brs 2H -NH2*- amine protons,
exchangeable
with D20.
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Solvent: D20 or DMSO-ds. Chemical shifts are referenced to a suitable internal standard (e.g.,
TMS at 0.00 ppm). The dihydrochloride form will cause significant downfield shifts of the
piperazine ring protons compared to the free base due to the electron-withdrawing effect of the
protonated nitrogens.

Table 2: Predicted 13C NMR Spectroscopic Data

Chemical Shift (6) ppm Assignment Notes

~170 C=0 Carbonyl carbon of the ester.
~55 -OCHs Methyl carbon of the ester.
~58 C-2 Carbon at the chiral center.
~45-50 C-3,C-5, C-6 Piperazine ring carbons.

Solvent: D20 or DMSO-ds. The chemical shifts of the piperazine ring carbons are influenced by
the protonation of the nitrogen atoms.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm~12) Intensity Assignment

2800-3000 Strong, Broad N-H stretching (from -NH2*-)
2400-2800 Medium, Broad N-H stretching (from -NHz*-)
~1740 Strong C=0 stretching (ester)
~1600 Medium N-H bending

C-O stretching (ester), C-N

1000-1300 Strong ]
stretching

Sample preparation: KBr pellet or as a mull. The spectrum will be dominated by broad
absorptions in the high-frequency region due to the ammonium hydrochloride salts.
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Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

mlz lon Notes

Predicted exact mass for the
protonated free base
145.1028 IM+H]* (CsH13N202%). In ESI-MS, the
molecule is expected to be
observed as the free base

after loss of HCI.

Fragmentation peak
113.0766 [M-OCH]* corresponding to the loss of
. = 3
the methoxy group from the

parent ion.

Characteristic fragment of the
85.0657 [CaHoN2]* piperazine ring after loss of the

carboxymethyl group.

lonization Method: Electrospray lonization (ESI). The observed mass spectrum will correspond
to the free base, Methyl Piperazine-2-carboxylate, as the hydrochloride salts will dissociate in
the ESI source.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of Methyl Piperazine-2-carboxylate
Dihydrochloride in a suitable deuterated solvent, such as deuterium oxide (D20) or
dimethyl sulfoxide-de (DMSO-ds), in @ 5 mm NMR tube.

¢ Internal Standard: Add a small amount of an appropriate internal standard for referencing
chemical shifts (e.g., DSS for D20 or TMS for DMSO-ds).
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e Instrument Setup:
o Place the NMR tube into the spectrometer's probe.
o Lock the spectrometer onto the deuterium signal of the solvent.
o Optimize the magnetic field homogeneity (shimming).
e 'H NMR Acquisition:
o Set the spectral width to encompass the expected proton signals (typically 0-12 ppm).
o Utilize a standard 90° pulse sequence.
o Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
e 13C NMR Acquisition:
o Set the spectral width to cover the expected carbon signals (typically 0-200 ppm).

o Employ a proton-decoupled pulse sequence to enhance signal sensitivity and simplify the
spectrum.

o Acquire a significantly larger number of scans compared to *H NMR due to the lower
natural abundance of the 13C isotope.

» Data Processing:
o Apply a Fourier transform to the acquired free induction decay (FID).
o Phase the resulting spectrum and perform baseline correction.

o Calibrate the chemical shift scale using the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

e Sample Preparation:
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o KBr Pellet Method: Grind a small amount of the sample with dry potassium bromide (KBr)
powder using a mortar and pestle. Press the mixture into a thin, transparent pellet using a
hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

e Background Spectrum: Record a background spectrum of the empty sample holder (or clean
ATR crystal) to subtract atmospheric and instrumental interferences.

o Sample Spectrum: Place the prepared sample in the FTIR spectrometer and acquire the
infrared spectrum.

o Data Acquisition: Typically, spectra are collected over the range of 4000-400 cm~1 with a
resolution of 4 cm~1,

o Data Processing: The final spectrum is presented as transmittance or absorbance versus
wavenumber (cm™?).

Mass Spectrometry (MS)

o Sample Preparation: Dissolve a small amount of Methyl Piperazine-2-carboxylate
Dihydrochloride in a suitable solvent compatible with electrospray ionization, such as
methanol or a mixture of water and acetonitrile.

 Instrumentation: Utilize a mass spectrometer equipped with an Electrospray lonization (ESI)
source.

e Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a
syringe pump.

e MS Acquisition:
o Operate the mass spectrometer in positive ion mode.

o Acquire full scan mass spectra over an appropriate m/z range (e.g., 50-500).
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+ Data Analysis: Identify the molecular ion peak ([M+H]* corresponding to the free base) and

characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of Methyl Piperazine-2-carboxylate Dihydrochloride.
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Caption: Workflow for the spectroscopic characterization of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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